Adjuvants, Immunologic
IN TREATMENT OF GUM BLEEDING & CHRONIC & ACUTE GINGIVITIS.
THE DOSE AS AN ASTRINGENT IS 0.5-5%.
Five patients with malignant hemopathies, including four treated by bone marrow transplantation, developed cyclophosphamide induced hemorrhagic cystitis that failed to respond to the usual treatments. Each was treated by continuous irrigation of the bladder with potassium alum. Hematuria ceased in three patients followed up for 5 to 10 months. A review of the literature confirmed the 75% success rate of this treatment. No local side effects were recorded, but one patient had a single seizure.
MEDICATION (VET): AS ANTISEPTIC, ANTIMYCOTIC
CAUSTICS ARE USED TO DESTROY WARTS, CONDYLOMATA, KERATOSES, CERTAIN MOLES, & HYPERPLASTIC TISSUE. THEY HAVE ALSO BEEN USED IN MGMNT OF FUNGAL INFECTIONS & ECZEMATOID DERMATITIS. AGENTS COMMONLY CLASSIFIED IN THIS CATEGORY INCL ... EXSICCATED ALUM ... .
MEDICATION (VET): TOPICALLY, IN ASTRINGENT WASHES, POWDERS, & "LEG TIGHTENERS" FOR HORSES. ... OCCASIONALLY USED FOR STOMATITIS & VAGINAL & INTRAUTERINE THERAPY IN CATTLE. (VET): ORAL DOSAGE IN CATTLE FOR GREEN CORN ENGORGEMENT, PROBABLY AS RESULT OF ITS USE IN LAMINITIS IN HORSES & CATTLE.
A veterinary wound healing powder contains 1.41-10.81% alum.
/Aluminum potassium sulfate is used as an/ astringent. /Aluminum potassium sulfate/
Alum precipitates proteins and is a powerful astringent. Alum, either as a solid or as a solution, may be used as a haemostatic for superficial abrasions and cuts and ulcers on the lips. Dilute solutions have been used as mouth-washes or gargles. Local hyperhidrosis may be relieved by bathing the affected parts with a 2% solution of alum. Stronger solutions (5 to 10%) harden the epidermis and are useful in treating soft corns or sore feet; alum in purified talc has been used as a foot powder. Pediatric Alum and Zinc Dusting-powder has been employed for application to the umbilical cord; it is not suitable for use as a general dusting-powder. /Alum/
/Burnt alum is used in/ medicine (astringent).
/The following aluminum salts are used in the various drug classes./ (1) Antacids: aluminum; dihydroxyaluminum acetate; aluminum carbonate; aluminum oxide; bismuth aluminate; magaldrate; dihydroxyaluminum aminoacetate; and dihydroxyaluminum sodium carbonate. (2) Internal analgesics (buffered aspirins): aluminum hydroxide and aluminum glycinate. (3) Antidiarrheals: kaolin; aluminum magnesium silicate; and attapulgite. (4) Douches: ammonium aluminum sulfate (5- 16%); potassium aluminum sulfate; and alum (12%). (5) Antiulcerative: aluminum sucrose sulfate. /Aluminum salts, from table/
Medicinally, aluminum and its salts are used in antacids, antidiarrheals, and protective dermatological pastes. It is also found in cosmetics and deodorants. /Aluminum and its salts/
No specific treatment /for fluoride poisoning/ exists at present. There is no known way to mobilize fluoride from bone. Tolerance to fluoride can be increased by a balanced intake of calcium, phosphate and vitamin D. Aluminum salts, calcium carbonate, and defluorinated phosphate can be administered orally to form insoluble compounds with fluoride in the gut. ... /Aluminum salts/
EXPTL THERAPY: An in vitro oil/water (octanol/phosphate free aqueous buffer) system was used to determine solubilization of aluminum from aluminum borate as hydrophilic or lipophilic complexes and the potential chelation ability of 12 aluminum chelators: Trisodium citrate, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, cyclohexane-1,2-diaminotetraacetic acid, diethylenetriaminepentaacetic acid, nitrilotriacetic acid, desferrioxamine, ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid), tetracycline, EDTA, 2,3-dihydroxybenzoic acid, 1,4-dioxane, and sodium fluoride. To determine if the results apply to a biological system the potential chelators were tested in New Zealand white rabbits for their ability to increase urinary aluminum excretion in aluminum loaded animals. In vitro tests used two concentrations of each chelator with a zero concentration control and each chelator was tested 3 times for solubilization. For in vivo tests the rabbits were loaded with 20 sc injections of 600 umol aluminum/kg/injection over 4 wk. Two wk after aluminum loading, chelators were given at 2 doses. Both doses of each chelator were tested in 4 rabbits except when lethality was expected. Urine was collected using an 8-French pediatric foley catheter into the bladder, and urinary excretion was stimulated by infusion of 25 ml/hr saline in an ear vein. Chelator solution was given intragastrically in 10 ml/kg water, and 6 rabbits received only sterile water as a control. It was shown in vitro that sodium fluoride, EDTA, 2,3-dihydroxybenzoic acid, 1,4-dioxane, and tetracycline were significantly less (p< 0.01) effective than desferrioxamine for chelating aluminum, and these compounds had no effect on urinary output of aluminum. Trisodium citrate, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, cyclohexane-1,2-diaminotetraacetic acid,diethylenetriaminepentaacetic acid, nitrilotriacetic acid, ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid), and desferrioxamine were 55 to 109% efficient in solubilizing aluminum. Of the compounds tested, only desferrioxamine and ethylenediamine-N,N'-bis(2-dihydroxyphenylacetic acid) increased urinary output, 4 and 2.6 times, respectively, of aluminum when compared to the control. /Aluminum borate/
In a case study of patients on long-term dialysis, systemic aluminum absorption with concurrent oral citrate (as an alkalinizing agent) and aluminum containing phosphate binder (eg, aluminum hydroxide or carbonate) was significantly increased. Based on the proposed mechanism and pharmacologic similarity, an interaction may be expected to occur between citric acid and other aluminum salts (eg, aluminum phosphate, aluminum glycinate, attapulgite, dihydroxyaluminum, kaolin, magaldrate). It has been shown that following concurrent administration of citric acid (from lemon juice) and aluminum hydroxide there is an increase in serum levels of a nonionized aluminum citrate complex, which is postulated to easily pass the gastrointestinal barrier. Simultaneous administration of citric acid and aluminum hydroxide should be avoided since significant systemic absorption of aluminum may occur. This may be of additional concern in patients on long-term dialysis or with impaired renal function. /Aluminum salts/
... 25 Dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone were examined. At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans was found. Experimental support for the hypothesis of calcium aluminum interactions has also been provided in studies on chicks. /Aluminum/
Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (slicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon: aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively. /Aluminum/
To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet projected the testis against the damage cauesd by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophiles was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanims by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventivve effect of aluminum against testicular damage caused by zinc deficiency. /Aluminum/
For more Interactions (Complete) data for ALUM, POTASSIUM (6 total), please visit the HSDB record page.